Diethoxydimethylsilane

Descripción

Propiedades

IUPAC Name |

diethoxy(dimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O2Si/c1-5-7-9(3,4)8-6-2/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLGKUPAFFKGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O2Si | |

| Record name | DIMETHYLDIETHOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118529-50-3, 52848-36-9 | |

| Record name | Poly[oxy(dimethylsilylene)], α-ethyl-ω-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118529-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, diethoxydimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52848-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6052538 | |

| Record name | Diethoxy(dimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyldiethoxysilane appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air., Liquid | |

| Record name | DIMETHYLDIETHOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, diethoxydimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

78-62-6 | |

| Record name | DIMETHYLDIETHOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyldiethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethoxydimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethoxydimethylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, diethoxydimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethoxy(dimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethoxy(dimethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHOXYDIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3931J3ZJ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethoxydimethylsilane: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxydimethylsilane (DEDMS) is a versatile organosilicon compound with the chemical formula (CH₃)₂Si(OC₂H₅)₂. It is a key monomer in the synthesis of polydimethylsiloxane (B3030410) (PDMS) polymers, which are widely used in various fields, including medicine, electronics, and consumer products. This technical guide provides an in-depth overview of the chemical properties, structure, and reactivity of this compound, along with detailed experimental protocols for its key reactions and analysis.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor. Its fundamental physical and chemical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₆H₁₆O₂Si |

| Molecular Weight | 148.28 g/mol |

| Density | 0.865 g/mL at 25 °C |

| Boiling Point | 114 °C |

| Melting Point | -97 °C |

| Refractive Index | n20/D 1.381 |

| Solubility | Insoluble in water; soluble in most organic solvents. |

| Flash Point | 11 °C |

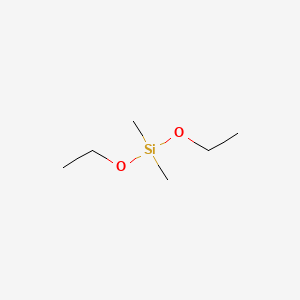

Molecular Structure

The this compound molecule features a central silicon atom tetrahedrally bonded to two methyl groups and two ethoxy groups. The Si-O-C linkages are key to its reactivity.

Caption: Molecular structure of this compound.

Chemical Reactivity

The primary reactivity of this compound is centered around the hydrolysis of its ethoxy groups, followed by the condensation of the resulting silanol (B1196071) intermediates. This reactivity makes it a crucial precursor for silicone polymers and a useful silylating agent in organic synthesis.[1]

Hydrolysis and Condensation

In the presence of water, even atmospheric moisture, the ethoxy groups of this compound undergo hydrolysis to form reactive silanol (Si-OH) intermediates and ethanol (B145695).[1] These silanols can then condense with each other to form siloxane (Si-O-Si) bonds, the backbone of silicone polymers.[1]

Caption: Hydrolysis and condensation of this compound.

Silylation Agent

This compound can also be employed as a silylating agent to protect hydroxyl groups in organic molecules.[2] The ethoxy groups can be displaced by nucleophiles, such as alcohols, to form silyl (B83357) ethers. This protection strategy is valuable in multi-step organic syntheses.[1][2]

Experimental Protocols

Hydrolysis of this compound to Dimethylsilanediol

This protocol is adapted from a patented method for the preparation of dimethylsilanediol.[3]

Materials:

-

This compound

-

Distilled water (neutral pH)

-

n-hexane

-

Reaction vessel (e.g., three-necked flask) equipped with a condenser and stirrer

-

Crystallizing dish

-

Filtration apparatus

-

Vacuum drying apparatus

Procedure:

-

Ensure all glassware is thoroughly cleaned and free of any acidic or alkaline residues.

-

In the reaction vessel, combine this compound with an excess of neutral distilled water.

-

Heat the mixture to its boiling point while stirring continuously. The reaction time will vary depending on the scale, but heating should continue until the this compound has completely reacted.

-

After the reaction is complete, allow the mixture to cool. A semi-solid residue should form.

-

Transfer the mixture to a crystallizing dish and allow the water and ethanol to evaporate at room temperature, which can be aided by a stream of dry nitrogen.

-

Wash the resulting semi-solid residue twice with portions of hot n-hexane to remove any unreacted starting material and soluble byproducts. Dimethylsilanediol is insoluble in hot n-hexane.

-

For further purification, boil the crude dimethylsilanediol with fresh n-hexane for a few minutes.

-

Filter the hot mixture to isolate the purified, insoluble dimethylsilanediol.

-

Dry the final product under vacuum.

Characterization: The identity and purity of the resulting dimethylsilanediol can be confirmed by melting point determination (literature value: 100-101 °C) and elemental analysis.[3]

Caption: Experimental workflow for dimethylsilanediol synthesis.

Silylation of a Primary Alcohol (Ethanol) with this compound

This protocol is a general procedure adapted for the use of this compound as the silylating agent.

Materials:

-

This compound

-

Ethanol (anhydrous)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)

-

Mild acid or base catalyst (optional, depending on substrate reactivity)

-

Reaction vessel with a reflux condenser and magnetic stirrer

-

Distillation apparatus for solvent removal

Procedure:

-

Set up a clean, dry reaction vessel with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

To the reaction vessel, add the anhydrous solvent and the primary alcohol (e.g., ethanol).

-

Add this compound to the mixture. A slight molar excess of the alcohol may be used to drive the reaction to completion.

-

If necessary, add a catalytic amount of a mild acid or base.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique such as GC-MS or TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by distillation or column chromatography if necessary.

GC-MS Analysis of this compound and its Hydrolysis Products

The following is a starting point for a GC-MS method for the analysis of alkoxysilanes, which can be optimized for this compound.[4]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for the analysis of organosilicon compounds (e.g., a non-polar or mid-polar column)

GC Parameters (starting point):

-

Injector Temperature: 220 °C[4]

-

Injection Mode: Splitless (0.5 min)[4]

-

Injection Volume: 1 µL[4]

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

-

Transfer Line Temperature: 280 °C[4]

MS Parameters:

Sample Preparation: Dilute the reaction mixture in a suitable volatile solvent, such as heptane, to an appropriate concentration for GC-MS analysis.[4]

FT-IR Monitoring of this compound Hydrolysis

FT-IR spectroscopy is a powerful tool for monitoring the kinetics of alkoxysilane hydrolysis in real-time.[5][6]

Instrumentation:

-

Fourier Transform Infrared (FT-IR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for in-situ analysis of liquid samples.

Procedure:

-

Acquire a background spectrum of the empty, clean ATR crystal or the solvent system to be used.

-

Prepare the reaction mixture of this compound, water, and any solvent or catalyst in a separate vessel.

-

Initiate the reaction and immediately transfer a portion of the mixture to the ATR accessory.

-

Begin acquiring FT-IR spectra at regular time intervals (e.g., every 30-60 seconds).

-

Monitor the reaction progress by observing the changes in the characteristic infrared absorption bands:

-

Decrease in the intensity of Si-O-C stretching vibrations (around 1100-1000 cm⁻¹) indicating the consumption of this compound.

-

Increase and subsequent decrease in the broad O-H stretching vibration (around 3400 cm⁻¹) and Si-OH stretching (around 900 cm⁻¹) corresponding to the formation and consumption of silanol intermediates.

-

Increase in the intensity of Si-O-Si stretching vibrations (around 1070-1020 cm⁻¹) indicating the formation of polysiloxane products.

-

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from sources of ignition. It is sensitive to moisture and will react with water, including atmospheric moisture. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

This compound is a fundamental building block in silicone chemistry with well-defined chemical and physical properties. Its reactivity, primarily driven by the hydrolysis of its ethoxy groups, allows for the controlled synthesis of a wide range of polysiloxane materials and its use as a silylating agent in organic synthesis. The experimental protocols provided in this guide offer a starting point for researchers to explore the chemistry of this versatile compound.

References

An In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of Diethoxydimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms, kinetics, and experimental protocols associated with the hydrolysis and condensation of diethoxydimethylsilane (DEDMS). The information presented is intended to support researchers and professionals in the fields of materials science, drug development, and organosilicon chemistry in understanding and manipulating these fundamental reactions.

Core Concepts: Hydrolysis and Condensation of this compound

This compound ((CH₃)₂Si(OC₂H₅)₂), a common dialkoxysilane, serves as a precursor in the synthesis of a wide array of silicone-based materials. Its utility stems from its ability to undergo a two-stage reaction process: hydrolysis followed by condensation. This process, often referred to as the sol-gel transition, allows for the formation of siloxane bonds (Si-O-Si), which are the backbone of silicone polymers.

Hydrolysis: In the initial step, the ethoxy groups (-OC₂H₅) of DEDMS react with water, leading to their replacement with hydroxyl groups (-OH). This reaction produces ethanol (B145695) as a byproduct. The hydrolysis of DEDMS proceeds in a stepwise manner, first forming a partially hydrolyzed intermediate, ethoxydimethylsilanol ((CH₃)₂Si(OC₂H₅)(OH)), and subsequently the fully hydrolyzed species, dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂).

Condensation: The newly formed silanol (B1196071) groups are highly reactive and readily undergo condensation reactions. This process can occur in two ways:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule.

-

Alcohol Condensation: A silanol group reacts with an unhydrolyzed ethoxy group to form a siloxane bond and an ethanol molecule.

These condensation reactions lead to the formation of linear and cyclic oligomers and, ultimately, high-molecular-weight polydimethylsiloxane (B3030410) (PDMS) polymers. The formation of the cyclic tetramer, octamethylcyclotetrasiloxane (B44751) (D₄), is a notable and often predominant product in the condensation of DEDMS.

The overall reaction mechanism is significantly influenced by several factors, including pH, temperature, water-to-silane ratio, and the presence of catalysts. Both acidic and basic conditions can catalyze the hydrolysis and condensation reactions, albeit through different mechanistic pathways.

Reaction Mechanisms and Signaling Pathways

The hydrolysis and condensation of this compound can be visualized as a series of interconnected steps. The following diagrams, generated using the DOT language, illustrate the key pathways.

An In-depth Technical Guide to the Synthesis and Chemical Reactivity of Diethoxydimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethoxydimethylsilane (DMDES) is a versatile organosilicon compound with significant applications in organic synthesis and materials science. Its unique chemical structure, featuring two hydrolyzable ethoxy groups and two stable methyl groups attached to a central silicon atom, dictates its reactivity and utility. This guide provides a comprehensive overview of the synthesis and key chemical reactions of DMDES, including detailed experimental protocols, quantitative data, and visual representations of reaction pathways to support researchers and professionals in its application.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₆O₂Si | [1] |

| Molecular Weight | 148.28 g/mol | [1][2] |

| Appearance | Colorless liquid | [2][3] |

| Density | 0.865 g/mL at 25 °C | [1] |

| Boiling Point | 114 °C | [1] |

| Melting Point | -97 °C | [4] |

| Refractive Index (n20/D) | 1.381 | [1] |

| Flash Point | 6 °C (42.8 °F) - closed cup | [1] |

| Solubility | Insoluble in water, may decompose. Soluble in most organic solvents. | [2][3][5] |

Table 2: Spectroscopic Data of this compound

| Technique | Key Data Points | Reference |

| ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): 3.71 (q, 4H, OCH₂), 1.15 (t, 6H, CH₃ of ethyl), 0.08 (s, 6H, SiCH₃) | Adapted from[6][7] |

| ¹³C NMR | (CDCl₃, 100.6 MHz) δ (ppm): 58.4 (OCH₂), 18.5 (CH₃ of ethyl), -4.5 (SiCH₃) | [8][9] |

| FTIR (neat) | ν (cm⁻¹): 2974 (C-H stretch), 2927 (C-H stretch), 1255 (Si-CH₃ bend), 1080 (Si-O-C stretch), 958 (O-C stretch), 800 (Si-C stretch) | [10][11] |

| Mass Spec (EI) | m/z: 133 [M-CH₃]⁺, 119 [M-C₂H₅]⁺, 103 [M-OC₂H₅]⁺, 89, 77, 59 | [2] |

Synthesis of this compound

The most common and industrially relevant method for the synthesis of this compound is the ethanolysis of dimethyldichlorosilane.[12] This reaction involves the substitution of the chloro groups with ethoxy groups, producing hydrogen chloride as a byproduct.

Synthesis via Ethanolysis of Dimethyldichlorosilane

A detailed experimental protocol adapted from a patented industrial method is provided below.[13] This method utilizes urea (B33335) to trap the hydrogen chloride byproduct, driving the reaction to completion and simplifying the workup.

Experimental Protocol:

Materials:

-

Dimethyldichlorosilane (DMCS)

-

Anhydrous Ethanol (B145695)

-

Urea

-

Neutralizing agent (e.g., sodium bicarbonate)

-

Stirring kettle/reactor with a dropping funnel and condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a stirring kettle, add dimethyldichlorosilane and urea. Begin stirring to create a suspension.

-

Slowly add anhydrous ethanol dropwise to the stirred suspension over a period of 1.5 to 2 hours. The reaction is exothermic; maintain the temperature below 60 °C, using external cooling if necessary. The reaction is carried out under a slight vacuum (-100 to -200 mm Hg) to facilitate the removal of evolving gases.[13]

-

The hydrogen chloride gas generated reacts with urea. Any unreacted HCl can be passed through a scrubber containing a suitable absorbent.

-

After the addition of ethanol is complete, continue stirring for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Stop stirring and allow the mixture to stand for 20-60 minutes, which will result in the separation of two layers.

-

Separate the lower acidic layer and transfer the upper crude product layer to a neutralization vessel.

-

Neutralize the crude product by adding a suitable neutralizing agent (e.g., a solution of sodium bicarbonate) until the pH is neutral to slightly alkaline.

-

Allow the mixture to settle, then separate the organic layer.

-

Purify the crude this compound by fractional distillation. The fraction boiling at approximately 114 °C is collected.

Yield:

-

Reported yields for this method are typically in the range of 82-83%.[13]

Chemical Reactivity of this compound

The chemical reactivity of this compound is primarily governed by the susceptibility of the silicon-ethoxy bonds to cleavage, particularly through hydrolysis. This reactivity is the basis for its widespread use as a precursor to silicone polymers and as a silylating agent.

Hydrolysis and Polycondensation

In the presence of water, this compound undergoes hydrolysis to form silanol (B1196071) intermediates (dimethylsilanediol) and ethanol.[12] These silanols are highly reactive and readily undergo condensation reactions with each other to form siloxane bonds (Si-O-Si), the fundamental linkage in silicone polymers.[12] The reaction can be catalyzed by both acids and bases.

Experimental Protocol: Hydrolytic Polycondensation in Carbonic Acid Medium

The following protocol is adapted from a study on a chlorine-free method for producing silicones.[14]

Materials:

-

This compound (DMDES)

-

Deionized water

-

Liquid carbon dioxide (CO₂)

-

High-pressure autoclave with temperature and pressure control

-

Analytical instruments (GC, NMR, IR)

Procedure:

-

Charge a high-pressure autoclave with 10 mL of this compound and 5 mL of deionized water.

-

Pressurize the autoclave with liquid CO₂ to the desired pressure (e.g., 150-350 bar).

-

Heat the autoclave to the desired temperature (e.g., 20-110 °C) and maintain for a specified duration (e.g., 10 minutes to 3 hours).[14]

-

After the reaction time, cool the autoclave and carefully release the pressure.

-

Analyze the reaction mixture using gas chromatography (GC), NMR, and IR spectroscopy to determine the extent of monomer conversion and the distribution of linear and cyclic siloxane products.

Quantitative Data:

-

Under these conditions, complete conversion of this compound is typically observed.[14]

-

The ratio of linear to cyclic oligomers can be controlled by adjusting the reaction time and temperature. Shorter reaction times and higher temperatures tend to favor the formation of linear products.[14]

Silylation of Alcohols and Amines

This compound is an effective silylating agent for protecting hydroxyl and amino groups in organic synthesis.[12] The reaction involves the displacement of an ethoxy group by the alcohol or amine, forming a silyl (B83357) ether or a silylamine, respectively. This protection strategy is valuable in multi-step syntheses where the reactivity of these functional groups needs to be temporarily masked.

Experimental Protocol: Silylation of a Primary Alcohol (Adapted)

Materials:

-

Primary alcohol (e.g., benzyl (B1604629) alcohol)

-

This compound (DMDES)

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Catalyst (e.g., a mild acid or base, if necessary)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the primary alcohol in the anhydrous solvent.

-

Add this compound (1.0-1.2 equivalents) to the solution.

-

If the reaction is slow at room temperature, a catalytic amount of a mild acid (e.g., pyridinium (B92312) p-toluenesulfonate) or base (e.g., triethylamine) can be added.

-

Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (if an acid catalyst was used) or water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting silyl ether by column chromatography on silica (B1680970) gel if necessary.

Deprotection:

-

The silyl ether can be cleaved to regenerate the alcohol by treatment with a mild acid (e.g., acetic acid in THF/water) or a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride in THF).[12]

Reactions with Organometallic Reagents

While less common than with chlorosilanes, this compound can react with strong nucleophiles like Grignard reagents. The reaction would involve the displacement of one or both ethoxy groups by the alkyl or aryl group of the Grignard reagent. These reactions typically require more forcing conditions compared to their chlorosilane counterparts.

Conceptual Reaction Scheme: (CH₃)₂Si(OC₂H₅)₂ + 2 R-MgX → (CH₃)₂SiR₂ + 2 C₂H₅O-MgX

Due to the lack of specific detailed experimental protocols for this compound with Grignard reagents in the searched literature, a generalized procedure is not provided. Researchers should approach such reactions with caution, starting with small-scale trials and carefully monitoring the reaction progress.

Reduction Reactions

The ethoxy groups of this compound can be reduced by strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction would cleave the Si-O bonds and replace them with Si-H bonds, yielding dimethylsilane.

Conceptual Reaction Scheme: (CH₃)₂Si(OC₂H₅)₂ + LiAlH₄ → (CH₃)₂SiH₂

As with Grignard reactions, specific and detailed experimental protocols for the reduction of this compound were not found in the available literature. Standard procedures for the reduction of alkoxysilanes with LiAlH₄ in an anhydrous ether solvent would be a starting point for developing a specific protocol. Extreme caution must be exercised when working with LiAlH₄ due to its high reactivity with protic solvents, especially water.

Conclusion

This compound is a valuable and versatile building block in organosilicon chemistry. Its synthesis from readily available precursors and its predictable reactivity, dominated by the hydrolysis of its ethoxy groups, make it a cornerstone for the production of silicone polymers. Furthermore, its utility as a silylating agent in organic synthesis provides a reliable method for the protection of sensitive functional groups. While its reactions with strong nucleophiles and reducing agents are less commonly documented, they represent potential avenues for further synthetic transformations. This guide has provided a foundational understanding of the synthesis and chemical reactivity of this compound, supported by experimental protocols and data, to aid researchers in its effective application.

References

- 1. 二乙氧基二甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C6H16O2Si | CID 62322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 78-62-6 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. innospk.com [innospk.com]

- 6. This compound(78-62-6) 1H NMR [m.chemicalbook.com]

- 7. Diethoxymethylsilane(2031-62-1) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. L14725.30 [thermofisher.com]

- 11. This compound, 97% 100 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. nbinno.com [nbinno.com]

- 13. CN102718792A - Preparation method of dimethylethoxysilane - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

Diethoxydimethylsilane (CAS No. 78-62-6): A Comprehensive Physicochemical, Synthetic, and Application Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and reactive chemistry of Diethoxydimethylsilane (DMDES), a versatile organosilicon compound with the CAS number 78-62-6. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and material science. It includes a compilation of key physical and chemical data presented in tabular format for ease of reference, detailed descriptions of the general experimental methodologies for their determination, and graphical representations of its primary chemical reactions, including synthesis, hydrolysis, and its application as a silylating agent.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various reputable chemical data sources.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₆O₂Si | [1] |

| Molecular Weight | 148.28 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1][2] |

| Odor | None reported to faint | [1][3] |

| Density | 0.865 g/mL at 25 °C | [4] |

| Boiling Point | 114 °C at 760 mmHg | [1][4] |

| Melting Point | -97 °C | |

| Refractive Index (n20/D) | 1.381 | [4] |

| Vapor Pressure | 10 mmHg at 13 °C | [1] |

| Vapor Density | 5.11 (Air = 1) | [1] |

| Solubility | May decompose in water; soluble in many organic solvents. | [1][2][5] |

| Viscosity | 0.007 mm²/s |

Table 2: Safety and Toxicological Data

| Property | Value | Source(s) |

| Flash Point | 11 °C (51.8 °F) - closed cup | [1] |

| Hazard Class | 3 (Flammable Liquid) | |

| Oral LD50 (Rat) | 9280 mg/kg | [1] |

| Inhalation LC50 (Rat) | 20 gm/m³/8H | [1] |

| Draize Test (Rabbit, eye) | 83 mg; 500 mg/24H (Mild) | [1] |

| Draize Test (Rabbit, skin) | 500 mg/24H (Mild) | [1] |

Experimental Protocols for Physicochemical Properties

The following sections outline the general methodologies for determining the key physicochemical properties of this compound. These descriptions are based on standard laboratory practices and established testing methods.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a volatile liquid like this compound, this is typically determined using a distillation method, such as those outlined in ASTM D86 or ASTM D1078.

General Protocol:

-

A specified volume of the liquid is placed in a distillation flask.

-

The flask is heated, and the temperature of the vapor is monitored with a calibrated thermometer or temperature probe.

-

The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point. The boiling range can also be recorded as the distillation proceeds.

-

The atmospheric pressure is recorded and the boiling point is corrected to standard pressure (760 mmHg) if necessary.

Density Measurement

Density, the mass per unit volume, is a fundamental physical property. For liquids like this compound, it is commonly measured using a pycnometer or a vibrating tube densitometer.

General Protocol (Pycnometry):

-

A pycnometer (a glass flask with a precise volume) is cleaned, dried, and its empty mass is accurately weighed.[6]

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper, which has a capillary tube, is inserted, allowing excess liquid to be expelled.

-

The filled pycnometer is thermostated to a specific temperature (e.g., 25 °C) to ensure the liquid volume is accurately known.

-

The outside of the pycnometer is carefully dried, and its mass is weighed.

-

The mass of the liquid is determined by subtracting the empty mass from the filled mass.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[6]

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is often used for identification and purity assessment. The most common instrument for this measurement is an Abbe refractometer.[2]

General Protocol (Abbe Refractometer):

-

The refractometer is calibrated using a standard liquid with a known refractive index.[7]

-

A few drops of the this compound sample are placed on the surface of the measuring prism.[2]

-

The prism is closed, and the light source is adjusted to illuminate the sample.

-

The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.[2]

-

The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made is also recorded, as the refractive index is temperature-dependent.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near its surface. For flammable liquids like this compound, a closed-cup method is typically used for safety and accuracy. Standard methods include ASTM D93 (Pensky-Martens) and ASTM D56 (Tag Closed Cup Tester).[5][8][9]

General Protocol (Closed-Cup Method):

-

A sample of the liquid is placed in a test cup, which is then sealed with a lid.[5]

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid through an opening in the lid.[9]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.[5][9]

Vapor Pressure Measurement

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

General Protocol (Static Method):

-

A small amount of the liquid sample is placed in a container connected to a vacuum line and a pressure measuring device (manometer).

-

The sample is degassed to remove any dissolved air by freeze-pump-thaw cycles.

-

The container is placed in a constant temperature bath, and the system is allowed to reach equilibrium.[10]

-

The pressure of the vapor in the headspace above the liquid is then measured. This is repeated at various temperatures to obtain a vapor pressure curve.[10][11]

Synthesis and Reactivity

This compound is a key intermediate in organosilicon chemistry. Its synthesis and subsequent reactions are fundamental to the production of various silicone-based materials.

Synthesis of this compound

A common industrial synthesis route for this compound involves the reaction of dimethyldichlorosilane with ethanol (B145695).[1] This reaction proceeds via a nucleophilic substitution where the ethoxy groups from ethanol replace the chlorine atoms on the silicon. The reaction produces hydrogen chloride as a byproduct, which is typically neutralized with a base or removed.

Caption: Synthesis of this compound.

Hydrolysis and Condensation

The ethoxy groups in this compound are susceptible to hydrolysis in the presence of water, even atmospheric moisture.[1] This reaction forms reactive silanol (B1196071) (Si-OH) intermediates and releases ethanol. These silanols can then undergo condensation reactions with each other to form stable siloxane (Si-O-Si) bonds, which are the backbone of silicone polymers.[1][12]

Caption: Hydrolysis and condensation of this compound.

Application as a Silylating Agent

This compound is utilized as a silylating agent to protect reactive functional groups, such as hydroxyl (-OH) and amino (-NH₂) groups, in organic synthesis.[1][13] This protection prevents these groups from interfering with subsequent reactions. The resulting silyl (B83357) ethers or silyl amines are generally stable but can be easily cleaved (deprotected) when desired.

Caption: Silylation of a hydroxyl group using this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Infrared (IR) Spectroscopy :

-

The IR spectrum exhibits characteristic absorption bands corresponding to Si-O-C, C-H, and Si-C bonds. For example, strong absorptions in the 1110–1000 cm⁻¹ range are indicative of Si-O-Si vibrations that can form upon hydrolysis and condensation.[17][18] A distinct band around 1270 cm⁻¹ corresponds to the bending vibrations of the Si-CH₃ groups.[17]

-

-

Mass Spectrometry (MS) :

Applications

This compound is a versatile compound with a wide range of applications in both research and industry:

-

Precursor for Silicone Polymers : It is a fundamental building block for the synthesis of polydimethylsiloxane (PDMS), which is used in silicone oils, resins, and rubbers.[1]

-

Silylating Agent : In organic synthesis, it serves to protect hydroxyl and amino groups.[1][19][20]

-

Surface Modification : It is used to modify the surfaces of materials like glass, pigments, and fillers to impart hydrophobicity and improve dispersibility.[19]

-

Material Science : It is a precursor for the synthesis of advanced materials such as silicon carbide (SiC) powders and is used in the formation of sol-gel coatings.[21][22]

-

Pharmaceutical Synthesis : It is employed as an intermediate in the synthesis of various pharmaceutical compounds.[18]

Handling and Safety

This compound is a flammable liquid and is moisture-sensitive.[1][8] It should be handled in a well-ventilated area, away from ignition sources, and protected from moisture.[1] Appropriate personal protective equipment, including safety goggles, gloves, and protective clothing, should be worn.[1] In case of fire, carbon dioxide, dry chemical powder, or appropriate foam should be used. Water may be ineffective.[1]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional safety guidance. Always consult the relevant SDS and follow all recommended safety procedures when handling this chemical.

References

- 1. nbinno.com [nbinno.com]

- 2. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 3. Silane, diethoxydimethyl- [webbook.nist.gov]

- 4. scribd.com [scribd.com]

- 5. stanhope-seta.co.uk [stanhope-seta.co.uk]

- 6. calnesis.com [calnesis.com]

- 7. tutorchase.com [tutorchase.com]

- 8. imorules.com [imorules.com]

- 9. precisionlubrication.com [precisionlubrication.com]

- 10. calnesis.com [calnesis.com]

- 11. bellevuecollege.edu [bellevuecollege.edu]

- 12. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 13. Silylation - Wikipedia [en.wikipedia.org]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. This compound(78-62-6) 1H NMR spectrum [chemicalbook.com]

- 17. The Use of this compound as the Basis of a Hybrid Organosilicon Material for the Production of Biosensitive Membranes for Sensory Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound | C6H16O2Si | CID 62322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. ipc.kit.edu [ipc.kit.edu]

- 20. nbinno.com [nbinno.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Silane, diethoxymethyl- [webbook.nist.gov]

Spectroscopic analysis of Diethoxydimethylsilane (NMR, IR, Mass Spec)

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of diethoxydimethylsilane, a key organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for chemical characterization. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Furthermore, it outlines detailed experimental protocols for acquiring these spectra and presents logical workflows and fragmentation pathways through visual diagrams.

Introduction

This compound ((CH₃)₂Si(OC₂H₅)₂) is a volatile, colorless liquid with significant applications in organic synthesis and materials science, particularly as a precursor for silicon-based polymers and as a silylating agent. A thorough understanding of its molecular structure and purity is paramount for its effective application. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the structural elucidation and quality control of this compound. This guide presents a detailed analysis of the spectroscopic data for this compound to serve as a valuable resource for the scientific community.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. All quantitative data is presented in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the methyl and ethoxy groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~3.66 | Quartet (q) | 4H | -O-CH₂ -CH₃ |

| ~1.15 | Triplet (t) | 6H | -O-CH₂-CH₃ |

| ~0.08 | Singlet (s) | 6H | Si-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| ~58.4 | -O-CH₂ -CH₃ |

| ~18.5 | -O-CH₂-CH₃ |

| ~-4.0 | Si-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to Si-O-C, C-H, and Si-C bonds.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2975-2880 | C-H stretch (in CH₃ and CH₂) | Strong |

| 1255 | Si-CH₃ symmetric deformation | Strong |

| 1100-1070 | Si-O-C stretch (asymmetric) | Very Strong |

| 960 | Si-O-C stretch (symmetric) | Strong |

| 800-750 | Si-C stretch | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features. The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern.[1][2]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment Ion |

| 133 | 100.0 | [M - CH₃]⁺ |

| 103 | 25.5 | [M - OC₂H₅]⁺ |

| 89 | 37.2 | [Si(OC₂H₅)(CH₃)]⁺ |

| 77 | 32.8 | [Si(OH)(CH₃)₂]⁺ (rearrangement) |

| 105 | 18.6 | [M - C₃H₇]⁺ (rearrangement) |

Experimental Protocols

The following are detailed protocols for obtaining the spectroscopic data presented in this guide.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy of this compound:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.

-

Cap the NMR tube securely and gently invert several times to ensure a homogeneous solution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set appropriate spectral width, acquisition time, and relaxation delay for each experiment.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR) or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Protocol for FT-IR Spectroscopy of Neat this compound:

-

Sample Preparation (Neat Liquid/Thin Film Method):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one to two drops of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

-

-

Instrument Setup:

-

Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.

-

Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or with clean, empty salt plates).

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum will show absorption bands at wavenumbers corresponding to the vibrational modes of the molecule.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry

Protocol for Electron Ionization Mass Spectrometry (EI-MS) of this compound:

-

Sample Introduction:

-

This compound, being a volatile liquid, can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) inlet.

-

For direct insertion, a small amount of the liquid is placed in a capillary tube which is then inserted into the ion source.

-

For GC-MS, a dilute solution of the sample in a volatile solvent is injected into the GC, and the compound is separated from the solvent before entering the mass spectrometer.

-

-

Instrument Setup:

-

The ion source is typically operated in electron ionization (EI) mode with an electron energy of 70 eV.

-

The mass analyzer (e.g., quadrupole, time-of-flight) is set to scan a suitable mass range (e.g., m/z 30-200).

-

The instrument is calibrated using a known standard.

-

-

Data Acquisition:

-

The sample is vaporized and ionized in the ion source.

-

The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio.

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak (if present) and the major fragment ion peaks.

-

Analyze the fragmentation pattern to deduce structural information.

-

Visualization of Spectroscopic Analysis

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis and the fragmentation pathway of this compound.

References

An In-depth Technical Guide to the Safe Handling, and Storage of Diethoxydimethylsilane (DMDES)

For Researchers, Scientists, and Drug Development Professionals

Diethoxydimethylsilane (DMDES), a member of the alkoxy silane (B1218182) family, is a versatile chemical intermediate with significant applications in organosilicon chemistry.[1] It serves as a crucial precursor in the synthesis of silicone polymers such as polydimethylsiloxane (B3030410) (PDMS), and is also utilized in preparing hydrophobic materials and as a silylating agent in organic synthesis.[1][2] Given its chemical reactivity and hazardous properties, a thorough understanding of safety, handling, and storage protocols is paramount for professionals working with this compound.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound, providing a ready reference for its physical, chemical, and toxicological properties.

Table 1: Physical and Chemical Properties of DMDES

| Property | Value | References |

| Molecular Formula | C6H16O2Si | [3][4][5] |

| Molar Mass | 148.28 g/mol | [3][4][5][6] |

| Appearance | Colorless liquid | [4][6][7] |

| Density | 0.865 g/mL at 25 °C | [2][3][8] |

| Melting Point | -70 °C to -97°C | [3][5][6][7][9] |

| Boiling Point | 114 °C | [2][3][6][7][8] |

| Flash Point | 6 °C to 11 °C (closed cup) | [5][6][7][8][10][11] |

| Autoignition Temperature | 275 °C | [5] |

| Vapor Pressure | 7-7910 Pa at 20-25 °C | [3] |

| Water Solubility | May decompose | [3][5][9] |

| Refractive Index | n20/D 1.381 | [3] |

Table 2: Toxicological Data for DMDES

| Test | Species | Route | Value | References |

| LD50 | Rat | Oral | 9280 mg/kg | [10] |

| LC50 | Rat | Inhalation | 20 gm/m3/8H | [10] |

| Draize test | Rabbit | Eye | 83 mg | [10] |

| Draize test | Rabbit | Eye | 500 mg/24H (Mild) | [10] |

| Draize test | Rabbit | Skin | 500 mg/24H (Mild) | [10][12] |

Table 3: GHS Hazard Classifications

| Hazard Classification | GHS Code | Signal Word | References |

| Flammable liquids | H225 | Danger | [4][5][11] |

| Skin corrosion/irritation | H315 | Warning | [4][5][7] |

| Serious eye damage/eye irritation | H319 | Warning | [4][5][7] |

| Harmful if inhaled | H332 | Warning | [4][6] |

| May cause respiratory irritation | H335 | Warning | [4][5][6][7] |

| Reproductive toxicity | H361 | Danger | [11] |

Safety and Handling Protocols

Due to its flammability and potential health hazards, strict safety protocols must be followed when handling DMDES.

2.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling DMDES to determine the appropriate level of PPE.

Caption: Personal Protective Equipment for Handling DMDES.

2.2. Engineering Controls

Proper engineering controls are essential to minimize exposure to DMDES vapors.

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][13] Local exhaust ventilation should be used to control the emission of vapors at the source.

-

Explosion-Proof Equipment: Use spark-proof tools and explosion-proof electrical and ventilating equipment to prevent ignition of the flammable vapors.[5][7][10][13][14]

-

Grounding: Ground and bond containers when transferring material to prevent static discharge.[5][7][10][14]

-

Eyewash Stations and Safety Showers: Facilities where DMDES is handled should be equipped with readily accessible eyewash stations and safety showers.[7][10][15]

2.3. Safe Handling Practices

-

Do not breathe vapors or mists.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6][7][10][13]

-

Handle under an inert atmosphere.[7]

-

Do not eat, drink, or smoke in areas where DMDES is handled.[5]

-

Wash hands thoroughly after handling.[6]

-

Empty containers may retain product residue and can be hazardous.[10][13]

Storage Protocols

Proper storage of DMDES is critical to maintain its stability and prevent hazardous situations.

Caption: Key Storage Requirements for this compound.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[6][10][13][14] Keep containers tightly closed.[6][10][13][14]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[6][7][10][13]

-

Incompatible Materials: Store away from incompatible substances such as strong oxidizing agents, strong acids, and moisture.[5][10][13][14] DMDES is moisture-sensitive and can decompose in the presence of water.[5][10][13][14]

-

Flammables Area: Store in a designated flammables area.[7][10][13]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

4.1. First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][10]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical aid.[6][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][10]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, give two glasses of water to drink. Seek immediate medical attention.[6][7]

4.2. Fire Fighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray can be used to cool fire-exposed containers, but a straight stream of water may be ineffective.[6][7][13][14]

-

Specific Hazards: DMDES is a highly flammable liquid and vapor.[4][7] Vapors are heavier than air and may travel to a source of ignition and flash back.[4][6][7] Containers may explode when heated.[4][7] Hazardous combustion products include carbon oxides and silicon oxides.[5][6][7][10][13]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7][13]

4.3. Accidental Release Measures

The following workflow outlines the general procedure for handling a DMDES spill.

Caption: General Workflow for Responding to a DMDES Spill.

-

Personal Precautions: Evacuate unnecessary personnel.[14] Ensure adequate ventilation.[6] Remove all sources of ignition.[7][10][13] Wear appropriate personal protective equipment.[10]

-

Environmental Precautions: Prevent the spill from entering drains or waterways.[6]

-

Containment and Cleanup: Cover the spill with a non-combustible absorbent material such as sand, dry lime, or soda ash.[10][13] Use non-sparking tools to collect the absorbed material and place it in a closed container for disposal.[7][10][13]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7] Disposal must be in accordance with federal, state, and local environmental control regulations.[6][14] Do not dispose of DMDES into the sewer system.[6]

Experimental Protocols

While specific experimental protocols are highly dependent on the nature of the research, the following general guidelines should be integrated into any procedure involving DMDES:

-

Risk Assessment: Before any new experiment, a thorough risk assessment should be performed, considering the quantities of DMDES being used, the reaction conditions (temperature, pressure), and potential byproducts.

-

Inert Atmosphere: For reactions sensitive to moisture, such as those utilizing the silylating properties of DMDES, all glassware should be dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Quenching: Any unreacted DMDES should be quenched safely. This can typically be done by slowly adding the reaction mixture to a suitable protic solvent like isopropanol, followed by water. The quenching process should be performed in a fume hood and with appropriate cooling.

-

Work-up: During the work-up of reactions involving DMDES, be aware that ethanol (B145695) is a byproduct of hydrolysis.[1] Ensure that the work-up procedure is designed to safely handle any flammable byproducts.

By adhering to these comprehensive safety, handling, and storage protocols, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

- 1. nbinno.com [nbinno.com]

- 2. Dimethyldiethoxysilane - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. This compound | C6H16O2Si | CID 62322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.ch [fishersci.ch]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 78-62-6 Name: Diethoxy(dimethyl)silane [xixisys.com]

- 9. Respiratory protection equipments C6H16O2Si (this compound), CAS number 78-62-6 [en.gazfinder.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. 二乙氧基二甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. RTECS NUMBER-VV3590000-Chemical Toxicity Database [drugfuture.com]

- 13. This compound(78-62-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. gelest.com [gelest.com]

- 15. fishersci.com [fishersci.com]

Theoretical Modeling of Diethoxydimethylsilane: A Technical Guide to Molecular Structure and Properties

Audience: Researchers, scientists, and drug development professionals.

Abstract

Diethoxydimethylsilane (DEDMS) is a crucial precursor in the synthesis of silicone polymers and in the formation of hybrid organosilicon materials.[1] Its molecular structure, characterized by two non-hydrolysable Si-CH₃ bonds and two hydrolysable Si-OC₂H₅ bonds, dictates the properties of the resulting materials, influencing factors such as flexibility and hydrophobicity.[2] Understanding this structure at a molecular level is paramount for designing novel materials and predicting their behavior. This technical guide provides a comprehensive overview of the theoretical methodologies used to model the molecular structure of DEDMS. It covers the application of quantum mechanical methods like Density Functional Theory (DFT) and ab initio calculations for geometric optimization and vibrational analysis, as well as Molecular Dynamics (MD) for simulating bulk properties. While specific, detailed theoretical studies on the isolated DEDMS molecule are not extensively available in peer-reviewed literature, this guide outlines the established computational workflows and experimental validation techniques, presenting representative data to illustrate the expected outcomes.

Introduction to the Molecular Structure of this compound

This compound, with the chemical formula (CH₃)₂Si(OC₂H₅)₂, is a member of the alkoxysilane family.[3] Its reactivity is dominated by the hydrolysis and condensation of the ethoxy groups, which form siloxane (Si-O-Si) bonds—the backbone of silicone polymers.[4] The two methyl groups attached to the silicon atom are not hydrolyzable and impart hydrophobic characteristics to the final material.[5] The spatial arrangement of these groups, including bond lengths, bond angles, and the rotational freedom (dihedral angles) of the ethoxy groups, determines the molecule's conformational flexibility and its interaction with other molecules and surfaces.

Theoretical modeling provides a powerful lens to investigate these structural properties, offering insights that complement experimental data. Computational methods can predict the lowest-energy geometry of the molecule, its vibrational frequencies, and its dynamic behavior, thereby guiding the rational design of materials for applications ranging from biosensors to drug delivery systems.[1][6]

Theoretical Modeling Methodologies

The theoretical investigation of molecular structures like DEDMS primarily relies on computational chemistry methods. These can be broadly categorized into quantum mechanics (QM) and molecular mechanics (MM).

Quantum Mechanics (QM) Methods

QM methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which all other properties can be derived.

-

Ab Initio Calculations: These methods are derived directly from theoretical principles without the inclusion of experimental data.[7] The accuracy of ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CCSD), is systematically improvable by using larger basis sets and higher levels of theory, though at a significant computational cost.[8]

-

Density Functional Theory (DFT): DFT is a widely used QM method that calculates the electronic energy based on the molecule's electron density.[6] It offers a favorable balance between accuracy and computational cost, making it suitable for geometry optimization and frequency calculations of molecules the size of DEDMS.[5] The choice of the exchange-correlation functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G*, aug-cc-pVDZ) is critical for obtaining reliable results.[9]

A typical workflow for a QM-based structural analysis is depicted below.

Molecular Dynamics (MD) Simulations

MD simulations use classical mechanics to model the physical movements of atoms and molecules over time.[10][11] An interatomic potential, or force field (e.g., COMPASS, AMBER), defines the energy of the system as a function of its atomic coordinates.[10][12] While less accurate than QM for electronic properties, MD is indispensable for studying the conformational dynamics of flexible molecules like DEDMS and for simulating bulk properties, such as density, viscosity, and interactions in a solvent or on a surface.[13]

Predicted Molecular Geometry and Vibrational Frequencies

A geometry optimization using a method like DFT with the B3LYP functional and a 6-31G* basis set would yield the equilibrium structure of this compound.[14] The following tables summarize the expected quantitative data from such a calculation. These values are representative for organosilanes and serve as a template for presenting results from a specific computational study.

Table 1: Predicted Bond Lengths for this compound

| Bond | Atom 1 | Atom 2 | Predicted Length (Å) |

| Si-C | Si | C (Methyl) | ~1.87 - 1.89 |

| Si-O | Si | O (Ethoxy) | ~1.64 - 1.66 |

| O-C | O | C (Ethyl) | ~1.43 - 1.45 |

| C-C | C (Ethyl) | C (Ethyl) | ~1.53 - 1.55 |

| C-H | C | H | ~1.09 - 1.11 |

Table 2: Predicted Bond Angles for this compound

| Angle | Atom 1 | Atom 2 (Vertex) | Atom 3 | Predicted Angle (°) |

| C-Si-C | C (Methyl) | Si | C (Methyl) | ~110 - 114 |

| O-Si-O | O (Ethoxy) | Si | O (Ethoxy) | ~108 - 111 |

| C-Si-O | C (Methyl) | Si | O (Ethoxy) | ~107 - 110 |

| Si-O-C | Si | O | C (Ethyl) | ~120 - 125 |

| O-C-C | O | C (Ethyl) | C (Ethyl) | ~108 - 110 |

Table 3: Key Predicted Vibrational Frequencies

A frequency calculation on the optimized geometry not only confirms that the structure is a true energy minimum (no imaginary frequencies) but also provides the vibrational spectrum, which can be compared with experimental IR and Raman data.[15][16]

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| Si-O-C Asymmetric Stretch | ~1100 - 1120 | Strong intensity in IR spectra |

| Si-O-C Symmetric Stretch | ~1000 - 1080 | Characteristic of alkoxysilanes |

| Si-CH₃ Bending | ~1260 - 1280 | Bending (umbrella) mode of methyl on silicon |

| C-H Stretches | ~2900 - 3000 | Stretching modes of methyl and ethyl groups |

| Si-C Stretches | ~700 - 850 | Stretching modes of the silicon-carbon bonds |

Experimental Validation Protocols

Theoretical models must be validated against experimental data. For molecular structure determination, two primary techniques are used.

Gas-Phase Electron Diffraction (GED)

GED is a powerful experimental method for determining the precise molecular structure of molecules in the gas phase, free from intermolecular interactions.[17]

Methodology:

-

Sample Introduction: A gaseous beam of DEDMS molecules is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream. The electrons are scattered by the electrostatic potential of the molecule's atoms.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.[17]

-

Data Analysis: The intensity of the scattered electrons varies as a function of the scattering angle. This data is converted into a molecular scattering curve.

-

Structure Refinement: The molecular scattering curve is analyzed to derive a radial distribution function, which reveals the probability of finding specific internuclear distances. By fitting this data to a theoretical model of the molecule's geometry, precise bond lengths, angles, and torsional angles can be determined with high accuracy.[18]

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of absorbed or scattered light correspond to the molecule's specific bond vibrations.

Methodology:

-

Sample Preparation: DEDMS, typically in liquid form, is placed in a suitable sample cell (e.g., KBr plates for IR, a cuvette for Raman).

-

FTIR Spectroscopy: The sample is irradiated with a broad range of infrared light. The interferometer in the FTIR spectrometer measures the absorption of light at each frequency, resulting in an IR spectrum showing absorbance versus wavenumber (cm⁻¹).

-

Raman Spectroscopy: The sample is irradiated with a high-intensity monochromatic laser beam. The inelastically scattered light is collected and analyzed. The energy shifts relative to the laser line correspond to the vibrational frequencies of the molecule.

-

Spectral Comparison: The experimental IR and Raman spectra are compared to the vibrational frequencies and intensities predicted by QM calculations. A good match between the calculated and experimental spectra provides strong validation for the computed molecular geometry.[9]

Visualization of this compound Structure

The following diagram illustrates the molecular structure of DEDMS with key atoms labeled.

Conclusion

The theoretical modeling of this compound provides indispensable insights into its molecular structure and properties, which are fundamental to its application in materials science and beyond. While this guide outlines the primary computational and experimental frameworks, the generation of precise, validated structural data for DEDMS relies on the direct application of these methods. By employing Density Functional Theory for geometry optimization and vibrational analysis, and validating the results with Gas Electron Diffraction and Vibrational Spectroscopy, researchers can build a robust molecular model. This model can then serve as a foundation for more complex simulations, such as Molecular Dynamics studies of polymerization or surface interactions, ultimately enabling the predictive design of advanced organosilicon materials.

References

- 1. cpsm.kpi.ua [cpsm.kpi.ua]

- 2. This compound | C6H16O2Si | CID 62322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 78-62-6 [sigmaaldrich.com]

- 4. Molecular structures of some (dimethylamino)halogenosilanes in the gas phase by electron diffraction and the crystal and molecular structures of mono- and di-chloro(dimethylamino)silane by X-ray diffraction at low temperatures - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 6. Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. theochem.rub.de [theochem.rub.de]

- 8. "CONFORMATIONAL ANALYSIS OF CYCLIC FIVE- AND SIX-MEMBERED ORGANOSILICON" by Thomas Morrison Carnegie McFadden [digitalcommons.memphis.edu]

- 9. Computational analysis of the vibrational spectra and structure of aqueous cytosine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. juser.fz-juelich.de [juser.fz-juelich.de]

- 13. ftp.rush.edu [ftp.rush.edu]

- 14. youtube.com [youtube.com]

- 15. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 16. gaussian.com [gaussian.com]

- 17. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

Diethoxydimethylsilane: A Technical Guide to Solubility, Solvent Compatibility, and Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxydimethylsilane (DEDMS) is a versatile organosilicon compound with significant applications in the synthesis of silicone polymers, as a silylating agent in organic synthesis, and in materials science for surface modification. Its utility is fundamentally linked to its solubility in various solvents and its reactivity, particularly its propensity for hydrolysis. This technical guide provides an in-depth overview of the solubility and solvent compatibility of this compound, alongside detailed experimental protocols for assessing these properties and its hydrolytic behavior.